molecular formula C28H29FIN5O5S B611465 Trametinib CAS No. 1187431-43-1

Trametinib

货号 B611465
CAS 编号: 1187431-43-1
分子量: 693.09
InChI 键: OQUFJVRYDFIQBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is used alone or in combination with dabrafenib to treat melanoma (skin cancer) that has spread or that cannot be removed by surgery . It is also used together with dabrafenib to help prevent melanoma from coming back after surgery .


Synthesis Analysis

The identification of two process impurities of trametinib and their subsequent isolation and synthesis was described from readily available raw materials . A study reported X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib .


Molecular Structure Analysis

X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib, reveal an unexpected mode of binding in which trametinib directly engages KSR at the MEK interface .


Chemical Reactions Analysis

Samples were analyzed for [14C]-trametinib and total plasma radioactivity using accelerator mass spectrometry (AMS) .


Physical And Chemical Properties Analysis

Trametinib has a molecular formula of C26H23FIN5O4 and a molecular weight of 615.4 g/mol .

科学研究应用

Treatment of Juvenile Myelomonocytic Leukemia (JMML)

Trametinib has been used in the treatment of Juvenile Myelomonocytic Leukemia (JMML) , a hematologic malignancy of young children caused by mutations that increase Ras signaling output . A phase II trial evaluated the safety and efficacy of trametinib in patients with advanced JMML. The objective response rate was 50%, and seven of 10 patients completed the maximum 12 cycles of therapy or used trametinib as a bridge to Hematopoietic Stem Cell Transplantation (HSCT) and are alive with a median follow-up of 24 months .

Activation of Endogenous Neurogenesis

Trametinib has been found to activate endogenous neurogenesis and recover neuropathology in a model of Alzheimer’s disease . Oral administration of trametinib increased adult neurogenesis in the dentate gyrus and subventricular zone of the 5XFAD AD mouse model . Consequently, trametinib rescued AD pathologies such as neuronal loss and cognitive impairment in 5XFAD mice .

Orchestrator for Cytoskeletal Vimentin

Trametinib has been verified to induce spatial spreading of the cellular vimentin network without affecting its transcriptional or translational regulation . This effect was observed across different cell types, suggesting a broad applicability .

Treatment of Metastatic Melanoma

Trametinib, in combination with vemurafenib or dabrafenib, has been used in the treatment of metastatic melanoma . Biopsies from patients with metastatic melanoma taken 10–14 days after starting treatment indicated that the combination increased the expression of melanoma antigens, increased the infiltration of CD8 + T cells, decreased immunosuppressive cytokines and increased markers of T-cell cytotoxicity .

安全和危害

Trametinib should be used correctly to avoid breathing dust/fume/gas/mist/vapours/spray. Prolonged or repeated exposure should be avoided. It should be kept away from sources of ignition and precautionary measures should be taken against static discharge .

未来方向

Future clinical trials in different solid tumor entities will define the therapeutic role of this targeted therapy approach, possibly as a combination with other targeted therapies such as BRAF inhibitors .

属性

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFJVRYDFIQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FIN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152223
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trametinib dimethyl sulfoxide

CAS RN

1187431-43-1
Record name Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trametinib dimethyl sulfoxide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMETINIB DIMETHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (3 mL) was added to trametinib (90 mg) and the mixture was treated by ultrasound at 40 KHz for 5 minutes. The mixture suspension was stirred at room temperature for 10 days to crystallize and then centrifuged. The precipitate was collected and dried under reduced pressure at 40° C. for 16 hours to give trametinib dimethyl sulfoxide solvate Form M (78.3 mg, yield 77.2%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trametinib
Reactant of Route 2
Trametinib
Reactant of Route 3
Reactant of Route 3
Trametinib
Reactant of Route 4
Reactant of Route 4
Trametinib
Reactant of Route 5
Trametinib
Reactant of Route 6
Trametinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。